8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
This compound is a fluorinated arylpiperazinylalkyl derivative of the 1H-imidazo[2,1-f]purine-2,4-dione scaffold. Its structure features a 4-fluorobenzyl group attached to the piperazine ring, an ethyl linker connecting the piperazine to the imidazopurine core, and methyl substitutions at positions 1, 6, and 7 of the purine ring. The 4-fluorobenzyl group is hypothesized to enhance receptor binding specificity, particularly for serotonin (5-HT1A/5-HT7) and dopamine receptors, while the methyl groups influence metabolic stability and lipophilicity .
Properties
IUPAC Name |
6-[2-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN7O2/c1-15-16(2)31-19-20(27(3)23(33)26-21(19)32)25-22(31)30(15)13-12-28-8-10-29(11-9-28)14-17-4-6-18(24)7-5-17/h4-7H,8-14H2,1-3H3,(H,26,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCPIIOXXHFUJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN4CCN(CC4)CC5=CC=C(C=C5)F)N(C(=O)NC3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a novel derivative of imidazo[2,1-f]purine that has garnered attention for its potential pharmacological applications. This article explores its biological activity, focusing on its effects on serotonin receptors and phosphodiesterase inhibition, which are critical in treating mood disorders such as depression and anxiety.
Molecular Characteristics
- Molecular Formula : C23H28FN7O2
- Molecular Weight : 453.522 g/mol
- CAS Number : 923675-38-1
The biological activity of this compound primarily involves its interaction with serotonin receptors and phosphodiesterase (PDE) enzymes:
Serotonin Receptor Modulation
Research indicates that derivatives of imidazo[2,1-f]purine can act as ligands for serotonin receptors, particularly:
- 5-HT1A Receptors : Associated with anxiolytic effects.
- 5-HT7 Receptors : Involved in mood regulation.
In vivo studies have shown that compounds similar to this one exhibit significant binding affinity to these receptors, suggesting potential antidepressant and anxiolytic properties .
Phosphodiesterase Inhibition
The compound also demonstrates inhibitory activity against specific phosphodiesterases (PDE4B and PDE10A). These enzymes play a crucial role in the degradation of cyclic nucleotides (cAMP and cGMP), which are important for various signaling pathways involved in mood regulation. Inhibition of these enzymes can lead to increased levels of these cyclic nucleotides, enhancing serotonergic signaling .
Case Studies
A series of pharmacological evaluations were conducted to assess the efficacy of the compound in animal models:
- Antidepressant Activity : In forced swim tests (FST) conducted on mice, the compound exhibited significant antidepressant-like effects at doses as low as 2.5 mg/kg. These effects were found to surpass those of standard antidepressants like fluoxetine .
- Anxiolytic Effects : The same studies indicated that the compound's anxiolytic properties were more pronounced than those observed with diazepam, a commonly used anxiolytic medication .
Tables of Biological Activity
| Biological Activity | Test Method | Result |
|---|---|---|
| Antidepressant | Forced Swim Test (FST) | Significant reduction in immobility time at 2.5 mg/kg |
| Anxiolytic | Elevated Plus Maze | Increased time spent in open arms compared to control |
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant antidepressant properties. Specifically, compounds similar to 8-(2-(4-(4-fluorobenzyl)piperazin-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been evaluated for their effects on serotonin receptors. Research has shown that these compounds can act as ligands for serotonin receptors (5-HT1A and 5-HT7), which are crucial in the modulation of mood and anxiety disorders .
Case Study: Forced Swim Test
In a notable study involving the forced swim test (FST) in mice, a derivative of this compound demonstrated superior antidepressant effects compared to traditional anxiolytics like diazepam. The results suggested that the compound could serve as a potential lead for developing new antidepressant therapies .
Phosphodiesterase Inhibition
Another significant application of this compound is its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are vital for various cellular processes including neurotransmission. The compound has shown weak inhibitory activity against PDE4B and PDE10A, which are implicated in neuropsychiatric disorders .
Lipophilicity and Metabolic Stability
The pharmacokinetic properties of the compound have also been investigated. Studies utilizing micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models have assessed its lipophilicity and metabolic stability. These properties are critical for determining the viability of compounds as therapeutic agents due to their influence on absorption and bioavailability .
Structural Insights
The structural characteristics of this compound contribute significantly to its biological activity. The presence of fluorinated arylpiperazine moieties enhances receptor affinity and selectivity. Molecular modeling studies have provided insights into how modifications to the structure can optimize interactions with target receptors and improve pharmacological profiles .
Summary Table of Applications
Comparison with Similar Compounds
Key Research Findings
Fluorine Substitution : Fluorine at the para position of the benzyl group optimizes 5-HT1A/5-HT7 receptor interactions, as seen in the target compound and AZ-853/861 derivatives .
Chain Length Trade-offs : Ethyl linkers improve selectivity over pentyl/butyl analogs, which exhibit broader receptor off-target effects (e.g., α1-adrenergic, histamine H1) .
Metabolic Stability : 1,6,7-Trimethyl substitution on the purine core reduces CYP450-mediated metabolism compared to 1,3,7-trimethyl analogs, as shown in micellar electrokinetic chromatography (MEKC) studies .
Q & A
Q. Q1. What are the established synthetic strategies for synthesizing derivatives containing the 1-(4-fluorobenzyl)piperazine fragment in this compound?
A1. The synthesis typically involves coupling reactions between the 1-(4-fluorobenzyl)piperazine core and activated electrophiles (e.g., benzoyl chlorides, ethyl bromides). For example, derivatives can be synthesized by reacting 1-(4-fluorobenzyl)piperazine with a benzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Purification via flash chromatography or crystallization with diethyl ether is standard . Key parameters include stoichiometric control (e.g., 0.5 mmol substrate) and reaction monitoring by TLC or NMR to optimize yields.
Q. Q2. How is the structural integrity of this compound validated post-synthesis?
A2. Structural validation employs a combination of:
- 1H/13C NMR : To confirm substituent positions and piperazine ring conformation (e.g., δ 3.75–3.79 ppm for CH2 groups in the piperazine fragment) .
- Elemental analysis : To verify C, H, N percentages (e.g., Anal. Calcd for C20H23FN2O3: C 67.00%, H 6.50%, N 7.80%) .
- Mass spectrometry (HRMS-ESI) : To confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) with <5 ppm mass accuracy .
Advanced Research Questions
Q. Q3. How can researchers design experiments to analyze the structure-activity relationship (SAR) of the imidazo[2,1-f]purine core in kinase inhibition?
A3. To study SAR:
- Modify substituents : Replace the 1,6,7-trimethyl groups with bulkier alkyl chains (e.g., ethyl, isopropyl) to assess steric effects on kinase binding pockets.
- Functionalize the purine-dione moiety : Introduce electron-withdrawing groups (e.g., nitro, cyano) to evaluate electronic effects on hydrogen bonding with kinase ATP-binding domains.
- Assay design : Use in vitro kinase inhibition assays (e.g., tyrosine kinase inhibition) with IC50 determination and co-crystallization studies to map binding interactions .
Q. Q4. What methodological approaches address solubility challenges during in vitro assays for this hydrophobic compound?
A4. Strategies include:
- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without denaturing proteins.
- Lipid-based formulations : Encapsulate the compound in liposomes or cyclodextrins to enhance bioavailability .
- Surfactant-assisted dissolution : Employ polysorbate-80 or Cremophor EL at sub-CMC concentrations to stabilize colloidal dispersions .
Q. Q5. How can researchers resolve contradictions in reported biological activity data across studies?
A5. Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) using guidelines from the National Center for Advancing Translational Sciences (NCATS) .
- Off-target effects : Perform counter-screening against unrelated kinases (e.g., serine/threonine kinases) to confirm selectivity .
- Batch purity : Validate compound purity (>95% by HPLC) and exclude degradation products via LC-MS .
Q. Q6. What advanced analytical techniques are critical for characterizing metabolic stability in preclinical studies?
A6. Key techniques include:
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to measure t1/2 and intrinsic clearance.
- LC-MS/MS metabolite profiling : Identify phase I/II metabolites (e.g., hydroxylation at the piperazine ring or demethylation of imidazole substituents) .
- CYP450 inhibition assays : Screen for interactions with CYP3A4 or CYP2D6 using fluorogenic substrates .
Experimental Design and Theoretical Frameworks
Q. Q7. How should researchers design a pharmacokinetic study for this compound in rodent models?
A7. Design considerations:
- Dosing routes : Compare oral bioavailability vs. intravenous administration.
- Sampling intervals : Collect plasma/tissue samples at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
- Analytical validation : Use UPLC-PDA for quantification with a lower limit of detection (LLOD) ≤10 ng/mL .
- Compartmental modeling : Apply non-linear mixed-effects modeling (NONMEM) to estimate Vd, Cl, and t1/2 .
Q. Q8. What theoretical frameworks guide the optimization of this compound’s selectivity for adenosine receptors vs. off-target kinases?
A8. Frameworks include:
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses in adenosine A2A receptor vs. ABL1 kinase.
- Free-energy perturbation (FEP) : Calculate ΔΔG for key residues (e.g., Thr88 in A2A vs. Glu286 in ABL1) to prioritize substituent modifications .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors in the purine-dione region) to exclude kinase-targeting motifs .
Q. Tables
Q. Table 1. Key Synthetic Parameters for Piperazine Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction solvent | DCM or THF | |
| Base | DIPEA (1.5 equiv) | |
| Purification method | Flash chromatography (SiO2) | |
| Yield range | 50–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
